B-Naphthyl oleate grade II
Description
B-Naphthyl Oleate Grade II is an ester derivative synthesized from oleic acid and β-naphthol.
Properties
Molecular Formula |
C28H40O2 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
naphthalen-2-yl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C28H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(29)30-27-23-22-25-19-17-18-20-26(25)24-27/h9-10,17-20,22-24H,2-8,11-16,21H2,1H3/b10-9- |
InChI Key |
VTNGGKHMERMEIU-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 |
Synonyms |
2-naphthyl oleate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares B-Naphthyl Oleate Grade II with structurally or functionally related oleate derivatives, based on available market and research
Key Differentiators
Chemical Reactivity :
Application Scope :
- Sodium Oleate dominates in consumer products (e.g., soaps) due to its emulsifying properties and cost-effectiveness .
- B-Naphthyl Oleate’s niche use likely aligns with specialized chemical synthesis or high-temperature lubricant formulations, though empirical data is sparse.
- Mercaptoethyl Oleate sees demand in pharmaceuticals for drug delivery systems, leveraging its biocompatibility and sulfur reactivity .
- Market Dynamics: The global Sodium Oleate market is projected to grow at 4.2% CAGR (2024–2032), driven by personal care and food industries . Mercaptoethyl Oleate’s market expansion is linked to automotive lubricant innovations in APAC .
Research Findings and Critical Analysis
Performance in Extreme Conditions :
B-Naphthyl Oleate’s aromatic backbone may outperform Sodium Oleate in oxidative environments, as naphthenic acid derivatives (structurally related) show variable stability under ozonation processes .- Gaps in Data: No peer-reviewed studies directly analyze this compound’s physicochemical properties (e.g., melting point, solubility).
Regulatory and Safety Profile : Sodium Oleate is GRAS (Generally Recognized as Safe) for food applications, whereas B-Naphthyl Oleate’s regulatory status is unclear. Mercaptoethyl Oleate requires handling precautions due to its thiol content .
Q & A
Basic Research Questions
Q. What standard analytical techniques are recommended for characterizing B-Naphthyl oleate grade II in experimental settings?
- Methodological Answer : Begin with UV-Vis spectroscopy to confirm ester functional groups (absorption at ~210–230 nm for naphthyl groups) . Combine with H NMR to verify oleate chain integrity (e.g., peaks at δ 5.3 ppm for unsaturated protons and δ 0.8–1.3 ppm for methyl/methylene groups) . Quantify purity via HPLC using a C18 column and acetonitrile/water gradients, comparing retention times to certified reference standards . Document all spectral data in tabular form, noting peak assignments and integration ratios .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
Controlled Degradation Studies : Prepare solutions at pH 3–11 (using HCl/NaOH buffers) and incubate at 25°C, 40°C, and 60°C for 0–72 hours.
Sampling Intervals : Collect aliquots at fixed intervals for HPLC analysis to track degradation products (e.g., free oleic acid or β-naphthol).
Kinetic Modeling : Use first-order decay models to calculate rate constants () and activation energy () via Arrhenius plots.
Reference experimental protocols from mineral processing studies on oleate stability .
Q. What criteria define "grade II" purity for B-Naphthyl oleate, and how can researchers validate this classification?
- Methodological Answer : Grade II typically denotes ≥95% purity with controlled trace impurities (e.g., residual solvents or unreacted precursors). Validate via:
- GC-MS : Identify low-abundance contaminants (<1%) using non-polar capillary columns.
- Elemental Analysis : Confirm carbon/hydrogen content aligns with theoretical values (CHO; C: 81.12%, H: 9.23%) .
- Certification Cross-Check : Compare results against supplier-provided Certificates of Analysis (CoA) and replicate measurements .
Q. How can researchers source high-fidelity this compound for reproducibility in academic studies?
- Methodological Answer : Prioritize suppliers specializing in research-grade reagents (e.g., Kanto Chemical) with published CoAs . Cross-validate batches using in-house NMR and HPLC. For traceability, document lot numbers, storage conditions (-20°C, inert atmosphere), and degradation tests pre/post-experiment .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize side products?
- Methodological Answer :
- Catalyst Screening : Compare enzymatic (lipases) vs. chemical catalysts (sulfuric acid, p-toluenesulfonic acid) for esterification efficiency. Monitor reaction progress via FT-IR for ester peak (1740 cm) .
- Solvent Optimization : Test aprotic solvents (toluene, DMF) to reduce hydrolysis. Use Dean-Stark traps for water removal in reflux setups.
- Purification : Employ silica gel chromatography (hexane:ethyl acetate gradients) to isolate target compound from β-naphthol byproducts .
Q. How should contradictory adsorption data for this compound on mineral surfaces be resolved?
- Methodological Answer :
Surface Heterogeneity : Characterize mineral surface roughness via AFM and correlate with adsorption isotherms .
Competitive Adsorption : Test co-adsorption with ions (e.g., Ca) using UV-Vis to measure residual oleate concentrations (Table 2 in ).
Replication : Repeat experiments under controlled agitation (magnetic vs. ultrasonic) to assess mechanical vs. cavitation effects on adsorption .
Use multivariate regression (LASSO) to identify dominant variables .
Q. What advanced statistical methods are suitable for analyzing adsorption kinetics of this compound?
- Methodological Answer :
- Time-Series Analysis : Fit Langmuir/Freundlich models to equilibrium data using nonlinear least squares (NLS).
- Error Propagation : Quantify uncertainties in values via Monte Carlo simulations, incorporating instrument precision (±2% for UV-Vis) .
- Machine Learning : Train decision trees to predict adsorption efficiency based on pH, temperature, and surface charge data .
Q. How can researchers elucidate the mechanistic role of this compound in flotation processes using molecular modeling?
- Methodological Answer :
Molecular Dynamics (MD) : Simulate oleate-mineral interactions (e.g., quartz vs. siderite) using software like GROMACS. Parameterize force fields with DFT-calculated partial charges .
Binding Energy Calculations : Compare adsorption energies () across crystal faces using density functional theory (DFT).
Experimental Validation : Cross-check simulations with contact angle measurements and XPS surface analysis .
Data Presentation & Ethical Compliance
- Tables : Include adsorption capacity data (e.g., mg/g vs. ultrasonic time) with error margins .
- Ethics : Disclose conflicts of interest (e.g., supplier partnerships) and adhere to data integrity guidelines (e.g., IB Chemistry EE criteria ).
- Reproducibility : Archive raw spectra, chromatograms, and code for statistical models in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
